

An In-depth Technical Guide to the Synthesis of Dimethyl 5-iodoisophthalate

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Compound of Interest

Compound Name: Dimethyl 5-iodoisophthalate

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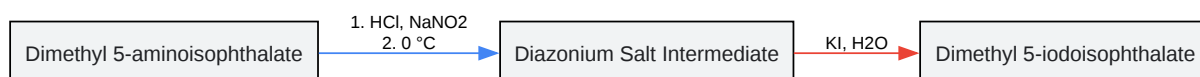
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for **Dimethyl 5-iodoisophthalate**, a key building block in the development of various organic compounds, including pharmaceuticals and agrochemicals.^[1] Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate its application in research and development.

Primary Synthetic Pathway: Sandmeyer Reaction of Dimethyl 5-aminoisophthalate

The most commonly cited method for the synthesis of **Dimethyl 5-iodoisophthalate** is through a Sandmeyer-type reaction, commencing from Dimethyl 5-aminoisophthalate.^{[2][3][4]} This process involves two key steps: the diazotization of the amino group and the subsequent substitution with iodine.

Reaction Scheme



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Caption: Synthetic pathway for **Dimethyl 5-iodoisophthalate**.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of **Dimethyl 5-iodoisophthalate** from Dimethyl 5-aminoisophthalate.^{[2][4]}

Materials:

- Dimethyl 5-aminoisophthalate
- 2N Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel
- n-Hexane

Procedure:

- **Dissolution:** Dimethyl 5-aminoisophthalate (1.0 equivalent) is stirred with 2N HCl in a reaction vessel.
- **Diazotization:** The mixture is cooled to 0 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (1.2 equivalents) is added dropwise, maintaining the temperature at or below 0 °C. The reaction mixture is stirred for an additional 2 hours at 0 °C.
- **Iodination:** An ice-cold aqueous solution of potassium iodide (1.5 equivalents) is added dropwise to the reaction mixture.

- **Reaction Completion:** The resulting mixture is allowed to warm to room temperature and is then stirred for 12 hours.
- **Extraction:** The aqueous layer is extracted with ethyl acetate.
- **Washing:** The combined organic extracts are washed with brine.
- **Drying:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel using n-hexane as the eluent.
- **Recrystallization:** The purified product can be further recrystallized from methanol to yield **Dimethyl 5-iodoisophthalate** as a pale yellow solid.^[2]

Quantitative Data

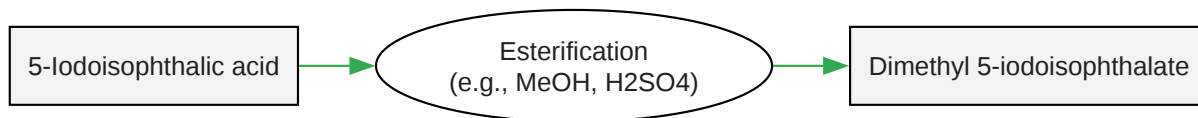
The following table summarizes the quantitative data reported for the synthesis of **Dimethyl 5-iodoisophthalate**.

Parameter	Value	Reference
Starting Material	Dimethyl 5-aminoisophthalate	[2][4]
Yield	55%	[2][4]
Melting Point	103–105 °C	[2]
¹ H NMR (400 MHz, CDCl ₃) δ	8.62 (t, J = 1.4 Hz, 1H), 8.53 (d, J = 1.4 Hz, 2H), 3.94 (s, 6H)	[2][4]
¹³ C NMR (100 MHz, CDCl ₃) δ	165.2 (2C), 142.9 (2C), 132.6 (2C), 130.2, 93.8, 53.1 (2C)	[2][4]
MS (EI) m/z	320 (M ⁺)	[2][4]
HRMS (EI) Calcd. for C ₁₀ H ₉ IO ₄	319.9546	[2][4]
HRMS (EI) Found	319.9553	[2][4]
Elemental Analysis Calcd. for C ₁₀ H ₉ IO ₄	C, 37.52; H, 2.83	[2]
Elemental Analysis Found	C, 37.44; H, 2.86	[2]

Alternative Starting Material: 5-Iodoisophthalic Acid

An alternative, though less detailed in the provided literature, starting material is 5-iodoisophthalic acid.[5] This approach would involve the esterification of the dicarboxylic acid to yield the desired dimethyl ester.

Conceptual Workflow



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Caption: Esterification of 5-iodoisophthalic acid.

This method would likely involve refluxing 5-iodoisophthalic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. A similar procedure is documented for the synthesis of Dimethyl 5-bromoisophthalate from 5-bromoisophthalic acid, which resulted in an 89% yield.[6] This suggests that the esterification of 5-iodoisophthalic acid could also be a high-yielding process.

Conclusion

The synthesis of **Dimethyl 5-iodoisophthalate** is most robustly achieved through the diazotization and subsequent iodination of Dimethyl 5-aminoisophthalate. The detailed protocol and extensive characterization data provided for this route offer a reliable method for its preparation in a laboratory setting. The alternative pathway starting from 5-iodoisophthalic acid presents a viable, potentially high-yielding option, although specific experimental details for the iodo- analogue are less thoroughly documented in the reviewed literature. This guide provides researchers with the necessary information to effectively synthesize this important chemical intermediate.

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References

- 1. Page loading... [guidechem.com]
- 2. rsc.org [rsc.org]
- 3. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIMETHYL 5-iodoisophthalate CAS#: 51839-15-7 [m.chemicalbook.com]
- 5. 5-Iodoisophthalic acid | C₈H₅IO₄ | CID 103988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
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